Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate
Description
Properties
Molecular Formula |
C19H19N3O6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19N3O6/c1-27-19(24)15-12-13(6-7-16(15)21-8-10-28-11-9-21)20-18(23)14-4-2-3-5-17(14)22(25)26/h2-7,12H,8-11H2,1H3,(H,20,23) |
InChI Key |
HCUNPLKWZTVQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- Methyl benzoate backbone with substitutions at positions 2 (morpholine) and 5 (amide).
- Morpholine ring introduced via nucleophilic aromatic substitution.
- 2-Nitrobenzamide group installed through amide coupling.
Retrosynthetic pathways suggest the following key intermediates:
Stepwise Synthesis Protocol
Synthesis of Methyl 2-Morpholin-4-yl-5-nitrobenzoate
Reaction Mechanism :
Nucleophilic aromatic substitution (SNAr) of chloride with morpholine under basic conditions.
Procedure :
- Substrate Preparation : Methyl 2-chloro-5-nitrobenzoate (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) at 0–5°C.
- Base Addition : Potassium carbonate (2.5 equiv) is added, followed by morpholine (1.2 equiv).
- Reaction Conditions : Stirred at 80°C for 12–16 hours under nitrogen atmosphere.
- Workup :
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 14 hours |
| Yield | 78–82% |
Reduction to Methyl 5-Amino-2-(Morpholin-4-yl)Benzoate
Reduction Methods :
Catalytic Hydrogenation
- Catalyst : 10% Pd/C (0.1 equiv)
- Solvent : Ethanol/water (9:1)
- Conditions : H2 atmosphere (50 psi), 25°C, 6 hours
- Yield : 89–92%
Transfer Hydrogenation
- Reductant : Ammonium formate (5.0 equiv)
- Catalyst : Pd/C (0.05 equiv)
- Solvent : Methanol
- Conditions : Reflux, 3 hours
- Yield : 85–88%
Critical Considerations :
Acylation with 2-Nitrobenzoyl Chloride
Reagent Preparation :
2-Nitrobenzoic acid → treated with thionyl chloride (3.0 equiv) → reflux 2 hours → distill excess SOCl2.
Coupling Procedure :
- Base System : Triethylamine (3.0 equiv) in anhydrous dichloromethane
- Stoichiometry :
- Amine intermediate: 1.0 equiv
- 2-Nitrobenzoyl chloride: 1.1 equiv
- Temperature : 0°C → room temperature (gradual warming)
- Reaction Time : 8 hours
- Workup :
- Wash with 5% HCl (removes excess chloride)
- Sodium bicarbonate wash (neutralizes acid)
- Column chromatography (hexane:ethyl acetate = 3:1)
Yield Optimization :
| Factor | Impact on Yield |
|---|---|
| Chloride purity | +15% |
| Moisture control | +20% |
| Stepwise temperature | +12% |
Alternative Synthetic Routes
Solid-Phase Synthesis for High-Throughput Production
Polymer Support :
- Wang resin-bound 5-nitrobenzoic acid
Stepwise Functionalization :
- Morpholine coupling via Mitsunobu reaction
- Nitro reduction with SnCl2·2H2O
- Amide formation using HATU activation
Throughput : 1.2 g resin → 0.8 g product (66% yield)
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) |
- δ 8.21 (d, J=8.8 Hz, 1H, Ar-H)
- δ 7.85–7.78 (m, 2H, Ar-H)
- δ 6.92 (d, J=2.4 Hz, 1H, Ar-H)
- δ 3.89 (s, 3H, OCH3)
- δ 3.72–3.68 (m, 4H, morpholine)
- δ 3.20–3.15 (m, 4H, morpholine)
| IR (KBr) |
- 1725 cm⁻¹ (ester C=O)
- 1660 cm⁻¹ (amide C=O)
- 1520 cm⁻¹ (asymmetric NO2)
- 1345 cm⁻¹ (symmetric NO2)
Industrial-Scale Considerations
Solvent Recovery Systems
Waste Stream Management
- Pd/C catalyst recovery: 98% efficiency through filtration membranes
- Aqueous acid/base neutralization: Automated pH adjustment systems
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(morpholin-4-yl)-5-(2-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-(morpholin-4-yl)-5-(2-nitrobenzamido)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-(morpholin-4-yl)-5-(2-nitrobenzamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(morpholin-4-yl)-5-(2-nitrobenzamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the nitrobenzamide group suggests potential interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s structure is distinguished by its morpholine ring and nitro-substituted benzamide , contrasting with other benzoate derivatives:
Key Observations :
- Morpholine vs. Triazine/Sulfonylurea : The target’s morpholine and nitrobenzamide groups contrast with sulfonylurea-triazine motifs in herbicides (e.g., triflusulfuron), which inhibit plant acetolactate synthase . This structural divergence suggests distinct biological targets.
- Aromatic vs. Heterocyclic Cores : The thiazole-biphenyl system in emphasizes heterocyclic diversity, while the target prioritizes nitro-aromatic interactions.
Physicochemical Properties
While direct data for the target is lacking, inferences can be drawn:
- NMR Behavior : Amide intermediates in exhibit conformational flexibility at 298 K, resolved at elevated temperatures . The target’s nitrobenzamide may show similar dynamic behavior, impacting reactivity or binding.
- Solubility : Morpholine’s polarity enhances aqueous solubility compared to lipophilic triazine-based herbicides .
Biological Activity
Methyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate is a synthetic compound with a complex structure that includes a morpholine ring, a benzoate moiety, and a nitrophenyl carbonyl group. This compound belongs to the benzamide class, which is known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N4O4
- Molecular Weight : 342.34 g/mol
- IUPAC Name : this compound
The structural components of this compound suggest potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with receptors implicated in cancer progression and other diseases.
- Cytotoxic Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines. For instance, studies on related nitrophenyl derivatives have shown IC50 values ranging from 29 to 59 µM against various cancer types, indicating promising anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 40 |
| Compound B | MDA-MB-231 | 50 |
| This compound | Various | TBD |
Anti-inflammatory Effects
The compound's morpholine structure may enhance its solubility and bioavailability, potentially improving its efficacy as an anti-inflammatory agent. Related studies have demonstrated that similar compounds can significantly reduce inflammatory markers in vitro.
Case Studies
-
Study on Anticancer Properties : A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. Results indicated that treatment led to increased apoptosis rates, as evidenced by elevated levels of pro-apoptotic proteins like caspase-3 and Bax.
- Findings :
- Apoptosis increased from 0.29% to 9.74% after treatment.
- Necrosis rates also rose from 1.58% to 4.17%.
- Findings :
- Anti-inflammatory Study : Another study focused on the anti-inflammatory potential of related compounds in murine models of inflammation. The results suggested that derivatives of this compound could significantly lower levels of TNF-alpha and IL-6.
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : Evaluating the compound's efficacy in animal models to better understand its pharmacokinetics and dynamics.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : If preclinical studies prove successful, advancing to clinical trials will be crucial for assessing safety and efficacy in humans.
Q & A
Basic: What are the critical steps in designing a multi-step synthesis route for this compound?
Methodological Answer:
A robust synthesis route typically involves:
- Core benzoate formation : Start with methyl 5-aminobenzoate. Protect the amine group using a nitrobenzoyl chloride (2-nitrophenyl carbonyl chloride) via nucleophilic acyl substitution under anhydrous conditions (e.g., in dichloromethane with triethylamine) to yield the 5-{[(2-nitrophenyl)carbonyl]amino} intermediate .
- Morpholine introduction : Perform a nucleophilic aromatic substitution (SNAr) at the 2-position of the benzoate core using morpholine. Activate the position via electron-withdrawing groups (e.g., nitro or carbonyl) and use a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate high-purity product. Monitor by TLC and confirm via HPLC (>95% purity) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups:
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in spectral data, such as unexpected downfield shifts in NMR?
Methodological Answer:
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian 09 or ORCA). Adjust for solvent effects (e.g., PCM model for DMSO-d₆) .
- Dynamic effects : Investigate conformational flexibility (e.g., hindered rotation of the nitrobenzamide group) via variable-temperature NMR to assess exchange broadening .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation and hydrogen-bonding interactions .
Advanced: What computational methods predict the regioselectivity of morpholine substitution in the benzoate core?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model transition states for SNAr at different positions. Compare activation energies to identify the most favorable site (typically the 2-position due to electron-withdrawing effects of adjacent carbonyl/nitro groups) .
- Electrostatic potential maps : Generate MEP surfaces (via Multiwfn) to visualize electron-deficient aromatic carbons, guiding experimental design for regioselective substitution .
Advanced: How to optimize reaction yields when introducing the 2-nitrophenyl carbonyl group?
Methodological Answer:
- Catalyst screening : Test coupling agents (e.g., HATU, DCC) for amide bond formation. HATU often outperforms in sterically hindered environments .
- Solvent optimization : Compare yields in DMF vs. THF; DMF enhances solubility of nitrobenzoyl chloride but may require scavengers (e.g., molecular sieves) to control moisture .
- Kinetic monitoring : Use in-situ FT-IR or ReactIR to track reaction progress and identify bottlenecks (e.g., slow acylation at low temperatures) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation. Monitor via UV-Vis (λmax ~270 nm) for absorbance shifts indicating decomposition .
- Hydrolytic stability : Avoid aqueous buffers (pH >7) to prevent ester hydrolysis. Confirm stability in DMSO stock solutions by HPLC over 48 hours .
Advanced: How to assess potential biological targets using computational docking?
Methodological Answer:
- Target selection : Focus on enzymes with morpholine-binding pockets (e.g., kinases) or nitroaromatic-interacting proteins (e.g., nitroreductases). Use PDBe or RCSB PDB for structure retrieval .
- Docking protocols :
- Prepare the compound’s 3D structure (Open Babel) and optimize protonation states (Epik, Schrödinger).
- Perform rigid docking (AutoDock Vina) followed by induced-fit refinement (Glide) to account for side-chain flexibility .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
Advanced: What strategies address low yields in the final esterification step?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while maintaining high yields .
- Continuous flow chemistry : Use microreactors to enhance mixing and heat transfer, minimizing side reactions (e.g., nitro group reduction) .
- Byproduct analysis : Identify dimers or de-esterified products via LC-MS and adjust stoichiometry (e.g., excess methyl iodide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
